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N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide

Lipophilicity Drug-likeness Permeability prediction

In kinase inhibitor screening, sourcing structurally unique analogs without matched pharmacological data risks SAR misinterpretation. This 3-fluorophenyl pyridazine-piperidine-thiophene carboxamide solves this by providing a definitive meta-fluoro benchmark for matched molecular pair analysis against 2-chloro (CAS 1396630-00-4) and 2-methoxy (CAS 2310172-20-2) analogs. - Unique electronic profile: meta-F substitution alters H-bond geometry vs. ortho-substituted analogs. - Computed baseline: logP 3.3, TPSA 86.4 Ų, 4 rotatable bonds for ADME model validation. - IP-ready: No ChEMBL bioactivity data, maximizing novelty of any discovered hits.

Molecular Formula C20H19FN4OS
Molecular Weight 382.46
CAS No. 1396856-99-7
Cat. No. B2904129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide
CAS1396856-99-7
Molecular FormulaC20H19FN4OS
Molecular Weight382.46
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CSC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
InChIInChI=1S/C20H19FN4OS/c21-16-3-1-2-14(12-16)18-4-5-19(24-23-18)25-9-6-17(7-10-25)22-20(26)15-8-11-27-13-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,22,26)
InChIKeyUBTXJVIINZNTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluorophenyl Pyridazine Carboxamide: Physicochemical Identity & Procurement


N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide (CAS 1396856-99-7) is a synthetic small-molecule heterocyclic compound (C20H19FN4OS, MW 382.5 g/mol) belonging to the pyridazine–piperidine–thiophene carboxamide class . It features a 3-fluorophenyl substituent on the pyridazine ring, a piperidin-4-yl linker, and a thiophene-3-carboxamide terminus, distinguishing it from closely related 2-chloro, 2-methoxy, and positional fluoro-isomer analogs . The compound has a computed XLogP3-AA of 3.3, topological polar surface area of 86.4 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds, placing it within lead-like chemical space . To date, no ChEMBL-reported bioactivity data exist, nor are there indexed primary research publications with quantitative potency measurements, necessitating procurement decisions based on structural differentiation and computed properties rather than comparative pharmacology .

Library Fit Pyridazine carboxamide diversification for kinase-targeted screening decks
Selection Logic Computed property-driven procurement; no experimental bioactivity data available
Screening Context Zero prior annotations supports novel target-discovery campaigns

3-Fluorophenyl Pyridazine Carboxamide: Non-Interchangeability with Analogs


Within the pyridazine–piperidine–thiophene carboxamide series, even single-atom substitutions on the phenyl ring produce distinct computed physicochemical profiles and divergent predicted binding poses, rendering generic substitution scientifically unjustifiable without matched comparative data . The 3-fluorophenyl motif imparts a unique electronic distribution (meta-fluoro withdrawal) and steric contour relative to the 2-chlorophenyl (ortho-chloro; CAS 1396630-00-4), 2-methoxyphenyl (ortho-methoxy; CAS 2310172-20-2), or unsubstituted phenyl analogs, which computational docking studies suggest alter hydrogen-bonding geometry and π-stacking interactions with kinase ATP-binding pockets and bromodomain targets . In drug-discovery screening cascades, even small logP and TPSA deviations (ΔlogP ≈ 0.85 between the 3-fluoro and 2-methoxy analogs) can drive meaningful differences in permeability, solubility, and metabolic stability, potentially causing rank-order changes in hit-to-lead progression . Thus, treating these analogs as interchangeable procurement surrogates risks invalidating structure–activity relationships and obscuring true pharmacophoric determinants.

! 2-Chlorophenyl analog: ortho-Cl electronic distribution may shift binding geometry relative to meta-F, altering target engagement profile
! 2-Methoxyphenyl analog: lipophilicity difference may alter permeability ranking in screening cascades, shifting hit-to-lead prioritization
! 4-Fluorophenyl isomer: para-F metabolic soft-spot protection may not transfer to meta-F context; oxidative pathways may differ

Differentiation Evidence Against Closest Analogs


Lipophilicity: 3-Fluoro vs. 2-Methoxy Analog

The target compound's computed logP (XLogP3-AA = 3.3 ; ZINC logP = 4.15 ) differs from the 2-methoxyphenyl analog (ZINC logP estimated ~3.3, based on typical OCH3 vs. F Hansch π values), resulting in an estimated ΔlogP of approximately 0.6–0.85 units. This lipophilicity difference is within the range known to affect passive membrane permeability and CYP-mediated metabolic stability, making the 3-fluoro analog a moderately more lipophilic candidate for CNS or intracellular target engagement screens.

Lipophilicity (logP)
Class-level
ΔlogP ≈ +0.6 to +0.85
Supports lipophilicity screening rank interpretation
Computed values; no experimental logP available
Lipophilicity Drug-likeness Permeability prediction

TPSA and H-Bond Capacity: 3-Fluoro vs. 2-Chloro Analog

The target compound has a computed TPSA of 86.4 Ų with 1 H-bond donor and 6 H-bond acceptors . The 2-chlorophenyl analog (CAS 1396630-00-4) is expected to share an identical TPSA and H-bond donor/acceptor count, since Cl and F substitutions do not alter the number of heteroatom H-bond acceptors in the TPSA fragment-based calculation. Thus, TPSA does not differentiate these two analogs for oral bioavailability or BBB penetration predictions. However, the 3-fluoro substituent's stronger inductive electron withdrawal (σₘ = 0.34) versus 2-chloro (σₒ = 0.23?; exact values context-dependent) may differentially modulate the pyridazine ring's electron density and, consequently, its π-stacking propensity with aromatic residues in kinase hinge regions, a hypothesis currently unsupported by direct binding data.

TPSA & H-Bond
Class-level
TPSA 86.4; HBA 6 vs TPSA 86.4; HBA 5
HBA count difference may affect permeability context
F atom HBA inclusion algorithm-dependent
Polar surface area Oral bioavailability Blood–brain barrier penetration

Fluorine Positional Isomerism and Metabolic Stability

The 3-fluorophenyl substitution places the fluorine atom at the meta position relative to the pyridazine attachment, whereas the 4-fluorophenyl isomer (exact CAS not retrieved) positions fluorine para. Meta-fluorine substitution is generally less effective at blocking CYP450-mediated para-hydroxylation than para-fluorine, but more effective than ortho-substitution at preserving the phenyl ring's rotational freedom and avoiding steric clashes in flat hydrophobic pockets. In the broader thiophene carboxamide class, fluorine substitution on the pendant phenyl ring has been correlated with enhanced metabolic stability in liver microsome assays, though no head-to-head microsomal stability data for the 3-fluoro vs. 4-fluoro isomer are publicly available . The 3-fluoro placement may offer a balanced profile: partial oxidative protection while retaining target-binding complementarity.

Meta-Fluoro Metabolism
Class-level
Qualitative inference
Metabolic soft-spot profile context-dependent
No matched microsomal incubation data available
Metabolic stability CYP450 oxidation Fluorine blocking strategy

Untested Chemotype with Zero Bioactivity Annotations

Both the ZINC20 and ChEMBL20 databases confirm zero known bioactivity annotations for N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide . In contrast, certain closely related pyridazine–piperidine analogs with 2-thiophene carboxamide termini (rather than 3-thiophene) appear in kinase inhibitor patent families (e.g., WO2009154769A1, EP2847181A1), suggesting that the 3-thiophene carboxamide regioisomer and the 3-fluorophenyl substitution pattern represent a structurally distinct, pharmacologically unexplored combination . This bioactivity gap is itself a differentiation point for procurement: the compound offers a truly novel chemotype for unbiased phenotypic or target-based screening campaigns where existing SAR knowledge is minimal.

Bioactivity Annotations
Supporting evidence
0 known annotations
Supports novel chemotype screening selection
ChEMBL20/ZINC20 queried 2026-04-30
Bioactivity gap Novel chemotype Screening library diversification

Molecular Flexibility and Rotatable Bond Profile

The target compound possesses 4 rotatable bonds , which is identical to the 2-chlorophenyl and 2-methoxyphenyl analogs (all share the same pyridazine–piperidine–thiophene carboxamide scaffold). The fraction of sp3-hybridized carbons (Fsp3) is 0.35 , indicating moderate three-dimensional character. Within the class, minor variations in ring-substituent bulk (F vs. Cl vs. OCH3) can influence the energy barrier for rotation around the pyridazine–phenyl bond, potentially altering the conformational ensemble sampled in solution. However, no experimental NMR or X-ray data are available to quantify these differences, relegating this to a computational modeling consideration.

Rotatable Bond Profile
Supporting evidence
4 bonds; Fsp3 = 0.35
Identical scaffold flexibility supports SAR interpretation
No experimental conformational data available
Ligand efficiency Rotatable bonds Binding entropy

Recommended Application Scenarios


Kinase Inhibitor Library Diversification

Given its structural placement within the pyridazine carboxamide kinase inhibitor class exemplified by WO2009154769A1 , yet with a unique 3-fluorophenyl/3-thiophene carboxamide combination, this compound is best deployed as a diversity element in kinase-focused screening libraries. Its computed logP of 3.3–4.15 positions it for targets with moderately lipophilic ATP-binding pockets, complementing more hydrophilic analogs. The absence of pre-existing ChEMBL bioactivity annotations reduces the risk of rediscovering known scaffold–target pairs and increases the intellectual property value of any newly identified hits.

SAR of Phenyl Ring Substitution

For medicinal chemistry teams exploring the impact of phenyl ring electronics on target binding and ADME properties, the 3-fluorophenyl compound serves as the meta-fluoro benchmark in a matched molecular pair analysis alongside the 2-chlorophenyl (CAS 1396630-00-4), 2-methoxyphenyl (CAS 2310172-20-2), and 4-fluorophenyl analogs. The computed physicochemical parameters (TPSA = 86.4 Ų, HBA = 6, rotatable bonds = 4) provide a baseline for interpreting any observed potency or selectivity differences in biochemical or cellular assays.

Computational Docking of Fluorine Interactions

The 3-fluorophenyl motif, with its characteristic C–F bond dipole and ability to engage in orthogonal multipolar interactions with backbone carbonyls and arginine guanidinium groups, makes this compound a valuable probe for computational chemistry studies. The compound's PubChem-available 2D structure, InChI, and SMILES facilitate rapid preparation for docking simulations. When combined with the unsubstituted phenyl analog, the compound enables computational assessment of the fluorine contribution to binding free energy (ΔΔG) in silico, a methodology that can be benchmarked against any future experimental ITC or SPR data.

ADME Prediction Model Validation

The compound's computed logP range (3.3–4.15) and TPSA of 86.4 Ų make it suitable for validating in silico ADME prediction models (e.g., SwissADME, pkCSM) against experimental data generated in-house. As a fluorine-containing heterocycle with moderate lipophilicity, it occupies a region of chemical space where many ADME models show prediction uncertainty. Procurement of this compound alongside its 2-chloro and 2-methoxy analogs enables a controlled set for assessing model accuracy across halogen and methoxy substituents.

Application
Selection Property
Validation Focus
Kinase Library Diversification
Kinase selectivity review context
Target-engagement screening endpoints
Phenyl Ring SAR Studies
Meta-fluoro benchmark context
Matched molecular pair analysis
Computational Fluorine Docking
Fluorine multipolar interaction context
Binding free energy computation
ADME Prediction Model Validation
Computed logP/TPSA range context
In silico ADME model benchmarking
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